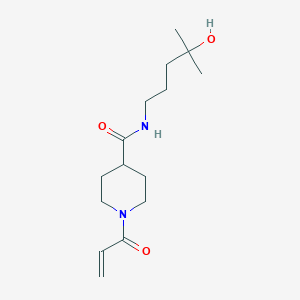

![molecular formula C16H15Cl2N3O2S B2635658 2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide CAS No. 54918-86-4](/img/structure/B2635658.png)

2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis information for “2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide” is not available, related compounds have been synthesized through various methods. For instance, a series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized by reacting aromatic amines with 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .Aplicaciones Científicas De Investigación

Synthesis and Characterization : This compound has been synthesized and characterized in various studies. For example, Yang Song-hai (2000) synthesized a new compound and confirmed its structure through elemental analysis, 1H NMR, and IR techniques (Yang Song-hai, 2000).

Mass Spectrometry and Molecular Modeling : Research by E. Ramadan (2019) focused on the synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines and their precursors, including 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides. The study provided insights into the fragmentation pathways and molecular modeling (E. Ramadan, 2019).

Antioxidant Activity : Compounds from the hydrazinecarbothioamide class, including derivatives similar to the queried compound, have shown significant antioxidant activity. For instance, a study by Ștefania-Felicia Bărbuceanu et al. (2014) evaluated new compounds for their antioxidant properties using the DPPH method (Ștefania-Felicia Bărbuceanu et al., 2014).

Anticonvulsant Approach : A study by Laxmi Tripathi and Praveen Kumar (2013) designed and synthesized new N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides and evaluated them for anticonvulsant activity and neurotoxicity. This research indicated the potential of these compounds in anticonvulsant therapy (Laxmi Tripathi & Praveen Kumar, 2013).

Heterocyclization Mechanisms : The compound has been used to study the mechanisms of heterocyclization under various conditions. For example, research by E. Ashry et al. (1983) explored the synthesis of saccharide (2,4-dichlorophenoxy)acetylhydrazones and discussed a generalized mechanism based on “soft” and “hard” acids and bases (E. Ashry et al., 1983).

QSAR Studies and Antibacterial Agents : N. Desai et al. (2008) conducted QSAR studies on thiosemicarbazides, triazoles, thiadiazoles, and oxadiazoles derivatives as potential antibacterial agents. This research provided insights into the structural and physicochemical parameters influencing antibacterial activity (N. Desai et al., 2008).

Reactive Intermediates in Organic Chemistry : A. Aly et al. (2018) studied the reactive intermediates formed in the reaction of N-substituted hydrazinecarbothioamides, contributing to the understanding of heterocyclic ring formation in organic chemistry (A. Aly et al., 2018).

Synthesis and Antibacterial Activity : Research by H. Kaur et al. (2011) involved the synthesis of various substituted oxadiazole derivatives and evaluated their antibacterial activity against different bacteria strains (H. Kaur et al., 2011).

Propiedades

IUPAC Name |

1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(3-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O2S/c1-10-3-2-4-12(7-10)19-16(24)21-20-15(22)9-23-14-6-5-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRGTTLJIJLKIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

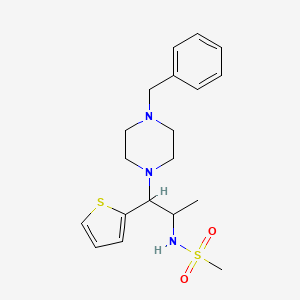

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2635578.png)

![n'-[2-(4-Chlorophenyl)-1-cyclobutylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2635583.png)

![1-({Cyclopropyl[(2-methoxyphenyl)methyl]amino}methyl)-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B2635584.png)

![4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2635587.png)

![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2635590.png)

![5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2635592.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2635596.png)

![2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2635597.png)

![2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2635598.png)